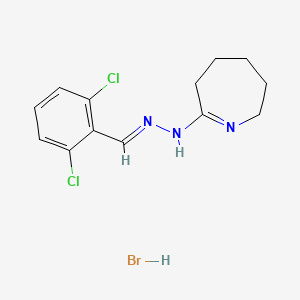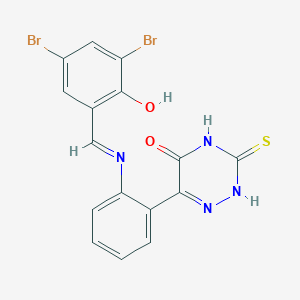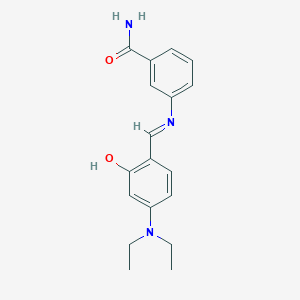
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
化学反応の分析
Types of Reactions
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential effects on cellular processes and enzyme activities. It may act as an inhibitor or activator of specific biochemical pathways.
Medicine
In medicine, 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in treating respiratory diseases.
Uniqueness
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its efficacy, selectivity, and safety profile compared to similar compounds.
特性
分子式 |
C16H19N5O2 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
1,3-dimethyl-8-(methylamino)-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18) |
InChIキー |
GEPVJRFODKTPGC-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)

![7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982283.png)

![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)





![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11982332.png)

